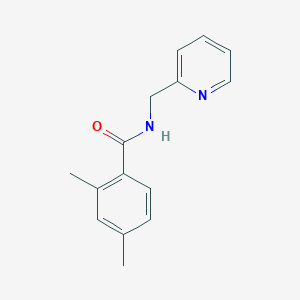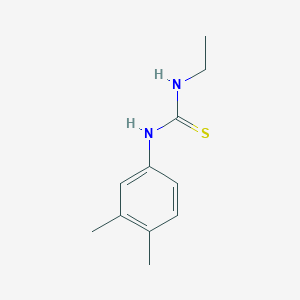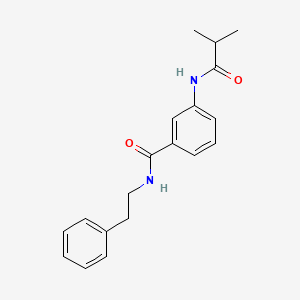
3-(isobutyrylamino)-N-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(isobutyrylamino)-N-(2-phenylethyl)benzamide, also known as IBPN, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. IBPN belongs to the class of benzamide derivatives and has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
作用机制
The exact mechanism of action of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide is not yet fully understood. However, it has been proposed that 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide acts by modulating the activity of ion channels and receptors in the nervous system. Specifically, 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of neuronal excitability. 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has also been found to modulate the activity of the TRPV1 receptor, which is involved in the perception of pain and inflammation.
Biochemical and Physiological Effects:
3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of inflammatory diseases. 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the perception of pain and inflammation. Additionally, 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has been found to increase the expression of GABA-A receptors, which are involved in the regulation of neuronal excitability.
实验室实验的优点和局限性
One of the advantages of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has been found to have a high degree of selectivity for its target receptors, which reduces the likelihood of off-target effects. However, one of the limitations of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide is its relatively low potency, which may limit its effectiveness in vivo. Additionally, the exact mechanism of action of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide is not yet fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide. One direction is to explore the potential of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore the potential of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide as a treatment for chronic pain. Additionally, further research is needed to fully understand the mechanism of action of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide and its potential therapeutic applications. Finally, the development of more potent derivatives of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide may increase its effectiveness in vivo.
合成方法
The synthesis of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide involves the reaction of 3-aminobenzamide with isobutyryl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-phenylethylamine. The final product is obtained after purification by column chromatography. The yield of the synthesis is around 60%, and the purity of the product can be determined by using spectroscopic techniques such as NMR and IR.
科学研究应用
3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain. Additionally, 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
属性
IUPAC Name |
3-(2-methylpropanoylamino)-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)18(22)21-17-10-6-9-16(13-17)19(23)20-12-11-15-7-4-3-5-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQHHOSCVNMDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5794303.png)


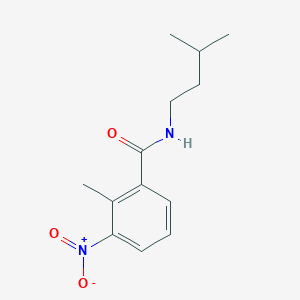

![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5794350.png)
![3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile](/img/structure/B5794358.png)
![N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5794360.png)
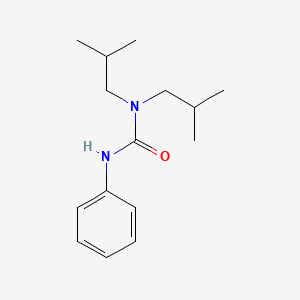
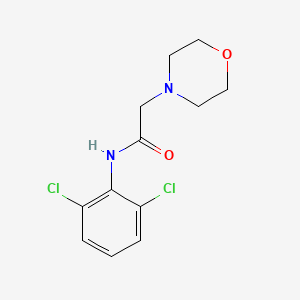

![4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine](/img/structure/B5794392.png)
